molecular formula C18H17N3O2 B11118320 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(m-tolyl)acetamide

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B11118320
M. Wt: 307.3 g/mol
InChI Key: AUPGPATZUXLJNY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with a complex structure that includes a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by reacting hydrazine with phthalic anhydride under reflux conditions to form 4-oxo-3,4-dihydrophthalazine.

    Attachment of the acetamide group: The phthalazinone core is then reacted with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phthalazinone moiety.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound are known to inhibit PARP enzymes, which play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PARP inhibitor makes it particularly valuable in the development of anticancer therapies.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C18H17N3O2/c1-12-5-4-6-13(9-12)10-17(22)19-11-16-14-7-2-3-8-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)

InChI Key

AUPGPATZUXLJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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